![molecular formula C32H64BF4P2Rh+2 B13839686 carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate](/img/structure/B13839686.png)
carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate” is a complex organometallic compound It features a rhodium center coordinated with a carbanide ligand, a cycloocta-1,5-diene ligand, and a bisphospholane ligand The tetrafluoroborate anion serves as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of rhodium(III) chloride with the appropriate ligands under controlled conditions. The process may include:
Ligand Exchange Reaction: Rhodium(III) chloride is reacted with cycloocta-1,5-diene in the presence of a base to form the rhodium-cycloocta-1,5-diene complex.
Addition of Bisphospholane Ligand: The bisphospholane ligand is then introduced to the reaction mixture, resulting in the formation of the desired rhodium complex.
Formation of Tetrafluoroborate Salt: The final step involves the addition of tetrafluoroboric acid to precipitate the tetrafluoroborate salt of the complex.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The rhodium center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands coordinated to the rhodium center can be substituted with other ligands under appropriate conditions.
Catalytic Reactions: The compound can act as a catalyst in various organic transformations, such as hydrogenation and hydroformylation.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include hydrogen gas, oxygen, and various oxidizing or reducing agents.
Substitution: Ligand exchange can be facilitated by the use of coordinating solvents or additional ligands.
Catalysis: Typical conditions involve moderate temperatures and pressures, with the presence of substrates and co-catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and substrates used. For example, in hydrogenation reactions, alkenes can be converted to alkanes.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon bond formation.
Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology and Medicine
Drug Development: The compound’s catalytic properties are explored in the synthesis of pharmaceutical intermediates.
Biochemical Studies: It is used in studies involving metal-ligand interactions and their effects on biological systems.
Industry
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Environmental Applications: Its catalytic properties are utilized in processes aimed at reducing environmental pollutants.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the coordination of the rhodium center with various substrates. The rhodium center can facilitate the activation of chemical bonds, enabling various catalytic transformations. The bisphospholane ligand plays a crucial role in stabilizing the rhodium center and enhancing its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
Rhodium(III) Chloride: A simpler rhodium compound used in similar catalytic applications.
Rhodium-Cycloocta-1,5-diene Complexes: Compounds with similar ligands but different counterions.
Bisphospholane Ligand Complexes: Complexes with different metal centers but similar ligand structures.
Uniqueness
This compound is unique due to the combination of its ligands and the rhodium center, which provides a distinct set of catalytic properties. The presence of the tetrafluoroborate anion also influences its solubility and reactivity, making it suitable for specific applications in catalysis and organic synthesis.
Properties
Molecular Formula |
C32H64BF4P2Rh+2 |
|---|---|
Molecular Weight |
700.5 g/mol |
IUPAC Name |
carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate |
InChI |
InChI=1S/C22H44P2.C8H12.2CH3.BF4.Rh/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8;1-2-4-6-8-7-5-3-1;;;2-1(3,4)5;/h15-22H,9-14H2,1-8H3;1-2,7-8H,3-6H2;2*1H3;;/q;;3*-1;+3/p+2/b;2-1-,8-7-;;;;/t19-,20-,21-,22-;;;;;/m1...../s1 |
InChI Key |
XHXZERPCFDIAGN-YUZYZDRPSA-P |
Isomeric SMILES |
[B-](F)(F)(F)F.[CH3-].[CH3-].CC([C@@H]1[PH+]([C@H](CC1)C(C)C)CC[PH+]2[C@H](CC[C@@H]2C(C)C)C(C)C)C.C1/C=C\CC/C=C\C1.[Rh+3] |
Canonical SMILES |
[B-](F)(F)(F)F.[CH3-].[CH3-].CC(C)C1CCC([PH+]1CC[PH+]2C(CCC2C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


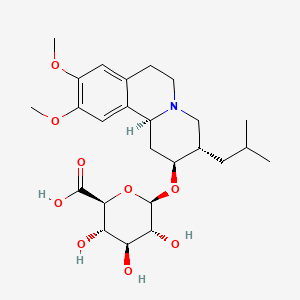
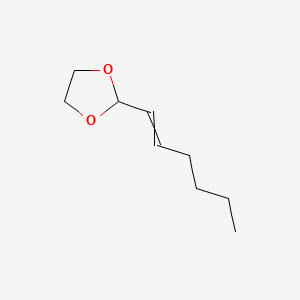
![[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one](/img/structure/B13839616.png)
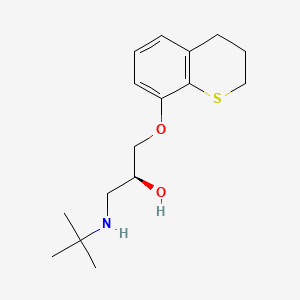


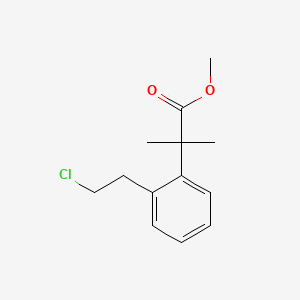
![8-(5-Bromo-6-quinoxalinyl)-2,3,5,6,7,8-hexahydro-5-oxoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13839628.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13839629.png)
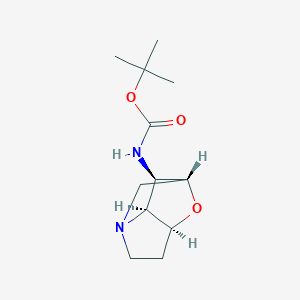
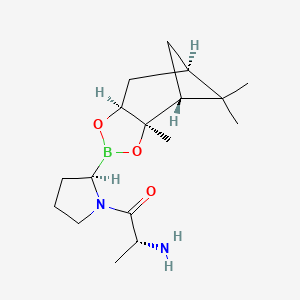


![8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene](/img/structure/B13839681.png)
